An impurity of Atazanavir
4-(2-Pyridyl)benzaldehyde
CAS No.: 127406-56-8
Cat. No.: VC21352560
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 127406-56-8 |
---|---|
Molecular Formula | C12H9NO |
Molecular Weight | 183.21 g/mol |
IUPAC Name | 4-pyridin-2-ylbenzaldehyde |
Standard InChI | InChI=1S/C12H9NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-9H |
Standard InChI Key | NMLYGLCBSFKJFI-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)C=O |
Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)C=O |
Appearance | Solid powder |
Chemical Identity and Structure
4-(2-Pyridyl)benzaldehyde, also known as 4-pyridin-2-ylbenzaldehyde or 4-(2-pyridinyl)benzaldehyde, is an organic compound with the molecular formula C₁₂H₉NO . The compound consists of a benzaldehyde moiety connected to a pyridine ring at the para position relative to the aldehyde group. This structural arrangement creates a molecule with interesting electronic properties and reactivity patterns.
The compound's structure can be represented by its SMILES notation: O=CC1=CC=C(C=C1)C1=CC=CC=N1 . This notation indicates that the compound contains a formyl group (aldehyde) attached to a benzene ring, which is in turn connected to a pyridine ring at position 2 of the pyridine. The molecule's chemical identity is further confirmed by its CAS registry number 127406-56-8 and InChI Key NMLYGLCBSFKJFI-UHFFFAOYSA-N .
Structural Parameters
Physical and Chemical Properties
4-(2-Pyridyl)benzaldehyde exhibits several notable physical and chemical properties that make it valuable for research applications. The compound is generally stable under standard laboratory conditions and demonstrates good solubility in common organic solvents . These properties facilitate its use in various chemical transformations and spectroscopic studies.
Basic Physical Properties
The following table summarizes the key physical and chemical properties of 4-(2-Pyridyl)benzaldehyde:
Chemical Reactivity
The compound features two reactive functional groups: the aldehyde group and the pyridine nitrogen. The aldehyde group can participate in various condensation reactions, including the formation of imines, as evidenced in related studies . The pyridine nitrogen can act as a Lewis base, enabling coordination to metal centers or participation in hydrogen bonding.
Spectroscopic Analysis
Spectroscopic analysis of 4-(2-Pyridyl)benzaldehyde provides crucial information about its molecular structure and electronic properties. Various spectroscopic techniques have been employed to characterize this compound.
Vibrational Spectroscopy
Vibrational spectral analysis of 4-(2-Pyridyl)benzaldehyde has been conducted using both FT-IR and FT-Raman spectroscopy in the ranges of 3500-400 cm⁻¹ and 3500-100 cm⁻¹, respectively . These spectroscopic studies provide valuable information about the functional groups present in the molecule and their vibrational modes.
The experimental vibrational frequencies have been compared with theoretical calculations performed using density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set . The good agreement between the experimental and calculated frequencies confirms the structural assignment and provides insights into the force constants and potential energy distribution of the vibrational modes.
UV-Visible Spectroscopy
UV-Visible absorption studies of 4-(2-Pyridyl)benzaldehyde have been performed in various solvents including water, ethanol, and methanol in the wavelength range of 190-400 nm . These studies reveal the electronic transitions in the molecule and how they are affected by the solvent environment.
The experimental UV-Visible data have been complemented by time-dependent density functional theory (TD-DFT) calculations, which provide information about the oscillator strengths and the nature of the electronic transitions . The main absorption bands can be attributed to π→π* and n→π* transitions, reflecting the extended conjugation in the molecule.
Electronic Structure Analysis
Frontier molecular orbital (FMO) analysis has been performed on 4-(2-Pyridyl)benzaldehyde to understand its electronic structure and reactivity . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the compound's stability and potential for engaging in various chemical reactions.
Additionally, molecular electrostatic potential (MEP) calculations have been conducted to visualize the charge distribution within the molecule . These calculations help identify potential sites for electrophilic and nucleophilic attacks, which is essential for understanding the compound's reactivity.
Applications in Research
4-(2-Pyridyl)benzaldehyde has various applications in chemical research and synthetic organic chemistry.
Synthetic Intermediate
The compound serves as a valuable synthetic intermediate due to its bifunctional nature, featuring both aldehyde and pyridine functionalities. The aldehyde group can participate in various condensation reactions, while the pyridine nitrogen can coordinate to metal centers or engage in hydrogen bonding.
Materials Science
Compounds with extended π-conjugation, such as 4-(2-Pyridyl)benzaldehyde, are often explored for applications in materials science. The compound's electronic properties make it potentially useful in the development of optoelectronic materials, sensors, and other functional materials.
Coordination Chemistry
The pyridine nitrogen in 4-(2-Pyridyl)benzaldehyde can coordinate to metal centers, making it useful in the synthesis of coordination compounds and organometallic complexes. These complexes may have applications in catalysis, luminescent materials, and biological studies.
Thermodynamic Properties
Thermodynamic properties of 4-(2-Pyridyl)benzaldehyde at different temperatures have been calculated using computational methods . These properties provide insights into the compound's stability and behavior under various conditions.
The thermodynamic parameters that have been calculated include:
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Standard enthalpy of formation
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Standard Gibbs free energy of formation
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Heat capacity
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Entropy
These calculations help predict the compound's thermal stability and its behavior in chemical reactions, which is valuable information for designing synthetic pathways and processing conditions.
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